6-methyl-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one
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Overview
Description
6-METHYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE is a heterocyclic compound that features a unique structure combining a thiazole ring and a triazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,4,4-trifluorobutanenitrile with a suitable thioamide in the presence of a base, followed by cyclization to form the desired thiazolo[3,2-a][1,3,5]triazine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
6-METHYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its unique structure and biological activity.
Materials Science: It is used in the development of advanced materials with enhanced stability and performance.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its chemical stability and biological activity.
Mechanism of Action
The mechanism of action of 6-METHYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA synthesis and cell division.
Pathways Involved: It interferes with the normal functioning of these pathways, leading to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar biological activities and applications.
2,4-Disubstituted Thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
6-METHYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE is unique due to the presence of two trifluoromethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry, materials science, and agrochemicals.
Properties
Molecular Formula |
C8H5F6N3OS |
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Molecular Weight |
305.20 g/mol |
IUPAC Name |
6-methyl-2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C8H5F6N3OS/c1-3-2-19-5-16-6(7(9,10)11,8(12,13)14)15-4(18)17(3)5/h2H,1H3,(H,15,18) |
InChI Key |
HWRDQJNLGQTQJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(NC(=O)N12)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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